molecular formula C9H12ClN3O3 B14034332 N-(2-Aminoethyl)-4-nitrobenzamide HCl CAS No. 152535-05-2

N-(2-Aminoethyl)-4-nitrobenzamide HCl

Cat. No.: B14034332
CAS No.: 152535-05-2
M. Wt: 245.66 g/mol
InChI Key: CSKKEFQLGKKEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminoethyl)-4-nitrobenzamide HCl is a chemical compound that features a benzamide core substituted with a nitro group at the 4-position and an aminoethyl group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-nitrobenzamide HCl typically involves the nitration of benzamide followed by the introduction of the aminoethyl group. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The subsequent introduction of the aminoethyl group can be achieved through a nucleophilic substitution reaction using ethylenediamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and substitution reactions. The process is optimized for high yield and purity, with careful control of reaction temperatures and the use of efficient catalysts to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-nitrobenzamide HCl undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ethylenediamine, various alkyl halides.

Major Products Formed

    Oxidation: Amino derivatives of the benzamide.

    Reduction: Reduced forms of the nitrobenzamide.

    Substitution: Functionalized benzamide derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-4-nitrobenzamide HCl is used in a wide range of scientific research applications:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-nitrobenzamide HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The nitro group and aminoethyl group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-3-nitrobenzamide HCl
  • N-(2-Aminoethyl)-4-chlorobenzamide HCl
  • N-(2-Aminoethyl)-4-methylbenzamide HCl

Uniqueness

N-(2-Aminoethyl)-4-nitrobenzamide HCl is unique due to the presence of both the nitro group and the aminoethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

152535-05-2

Molecular Formula

C9H12ClN3O3

Molecular Weight

245.66 g/mol

IUPAC Name

N-(2-aminoethyl)-4-nitrobenzamide;hydrochloride

InChI

InChI=1S/C9H11N3O3.ClH/c10-5-6-11-9(13)7-1-3-8(4-2-7)12(14)15;/h1-4H,5-6,10H2,(H,11,13);1H

InChI Key

CSKKEFQLGKKEBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN)[N+](=O)[O-].Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.